1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-(4-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c23-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)22-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWWSXOBWDMJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 Cyclohexyl 3 4 Phenoxyphenyl Thiourea
Strategic Approaches to the Synthesis of 1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea
The synthesis of N,N'-disubstituted thioureas, such as this compound, is primarily centered around a few robust and well-documented strategic approaches. The most direct and widely employed strategy involves the reaction between an amine and an isothiocyanate. For the target compound, this translates to the coupling of 4-phenoxyaniline (B93406) with cyclohexyl isothiocyanate. This method is favored for its simplicity, high efficiency, and the commercial availability of a wide range of starting materials.
A third, more modern approach involves multicomponent reactions (MCRs). These reactions combine three or more starting materials in a single step to form the product, offering high atom economy and efficiency. For thioureas, an MCR could involve an amine (cyclohexylamine), an isocyanide (4-phenoxyphenyl isocyanide), and elemental sulfur to construct the thiourea (B124793) backbone in one pot. researchgate.net
Exploration of Diverse Reaction Pathways and Optimizations for Compound Synthesis
The most common reaction pathway for synthesizing this compound is the nucleophilic addition of the primary amino group of 4-phenoxyaniline to the electrophilic carbon atom of the isothiocyanate group in cyclohexyl isothiocyanate. mdpi.comnih.gov The reaction is typically carried out in an organic solvent, such as acetone, ethanol, or dichloromethane, at room temperature or with gentle heating to drive the reaction to completion. mdpi.comnih.gov
Table 1: General Reaction Pathway for this compound
| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |
| 1 | 4-Phenoxyaniline | Cyclohexyl isothiocyanate | Nucleophilic Addition | This compound |
Optimization of this synthesis focuses on several key parameters:
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and ease of product isolation. Acetone is frequently used as it readily dissolves the reactants and the product often precipitates upon cooling or addition of water. nih.gov
Temperature and Reaction Time: While many thiourea syntheses proceed efficiently at room temperature, refluxing can be used to shorten reaction times, which can range from a few hours to overnight. mdpi.comnih.gov
Catalysis: While often not necessary for the reaction between amines and isothiocyanates, catalysts can be employed in alternative routes. For example, the thionation of ureas may be facilitated by bases. google.com
Modern synthetic methods offer advanced optimization. Continuous-flow synthesis, for instance, allows for precise control over reaction parameters like temperature, pressure, and stoichiometry, often leading to higher yields and purity in shorter times. researchgate.net This method is particularly advantageous for large-scale production as it is safer and more efficient than traditional batch processes. researchgate.net
Design and Synthesis of Structural Analogs and Homologs
The modular nature of the synthesis allows for extensive structural derivatization by modifying the three core components: the cyclohexyl moiety, the phenoxyphenyl group, and the thiourea linker.
Modifications of the Cyclohexyl Moiety and its Influence on Structural Features
Alkyl Analogs: Replacing the cyclohexyl ring with a smaller or more branched alkyl group, such as tert-butyl (as seen in the analog Diafenthiuron), can alter the steric hindrance around the thiourea core. wikipedia.org
Aryl Analogs: Substitution with an aromatic ring, such as a phenyl group, would introduce electronic effects and potential for π-π stacking interactions, significantly changing the compound's chemical properties.
Functionalized Cyclohexyl Rings: Introducing substituents onto the cyclohexyl ring itself is another avenue for modification, allowing for fine-tuning of properties. A study on cariprazine (B1246890) synthesis involves intermediates with functionalized cyclohexyl rings, demonstrating synthetic routes to such structures. google.com
Structural Diversification of the Phenoxyphenyl Group
The 4-phenoxyphenyl group offers multiple sites for structural diversification. Modifications can be made to either the phenyl ring directly attached to the nitrogen or the terminal phenoxy ring.
Substitution on the Phenyl Rings: As demonstrated in the synthesis of Diafenthiuron, adding alkyl groups (e.g., di-isopropyl) to the phenyl ring adjacent to the thiourea nitrogen can create specific steric and electronic environments. wikipedia.org Other substituents like halogens or methoxy (B1213986) groups can be introduced to alter electronic properties and hydrogen bonding potential.
Altering the Ether Linkage: The phenoxy group (-O-Ph) can be replaced with other substituents. A simple analog, 1-cyclohexyl-3-(4-ethoxyphenyl)-2-thiourea, replaces the phenoxy group with a smaller ethoxy group, which would reduce the molecule's size and alter its lipophilicity. sigmaaldrich.com The ether oxygen could also be replaced by a sulfur atom (thiophenoxy) or a methylene (B1212753) bridge.
Isosteric Replacements and Bioisosteric Modifications around the Thiourea Core
Isosteric and bioisosteric modifications are a key strategy in medicinal chemistry to improve a compound's properties. The thiourea core itself is a prime target for such changes.
Urea (B33335) Analogs: The most common isosteric replacement for a thiourea is its corresponding urea, where the sulfur atom is replaced by an oxygen atom. This changes the hydrogen bonding capabilities and electronic character of the core unit. The synthesis of ureas often parallels that of thioureas, typically by reacting an amine with an isocyanate. rsc.org The synthesis of Diafenthiuron can proceed through a urea intermediate, highlighting the close relationship between these two classes of compounds. google.com
Guanidine and Other Bioisosteres: The thiourea moiety can be replaced by other groups that mimic its size, shape, and hydrogen bonding pattern. Guanidines, which have a C=N bond instead of a C=S bond, are a common bioisostere.
Advanced Techniques in Yield Enhancement and Purity Assessment for Thiourea Compounds
Ensuring high yield and purity is critical in chemical synthesis. Several advanced techniques are routinely applied to the preparation and characterization of thiourea compounds.
Yield Enhancement: Beyond the optimization of basic reaction conditions (temperature, solvent, time), techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improve yields. For industrial-scale production, transitioning from batch to continuous-flow processes can offer superior control, leading to more consistent product quality and higher throughput. researchgate.net
Purity Assessment: The purity of the synthesized this compound and its analogs is typically established using a combination of chromatographic and spectroscopic methods.
Chromatography: Thin-layer chromatography (TLC) is used for rapid reaction monitoring. For definitive purity analysis and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Column chromatography is also a standard purification technique in a laboratory setting.
Recrystallization: This is a simple yet powerful technique for purifying solid products. The crude thiourea is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out. nih.gov
Spectroscopy: The structure of the final product is confirmed using a suite of spectroscopic techniques.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the cyclohexyl, phenoxyphenyl, and thiourea protons and carbons. mdpi.commdpi.com
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, particularly the characteristic N-H and C=S stretching vibrations of the thiourea moiety. mdpi.com
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. mdpi.com
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which is compared against the calculated values for the proposed molecular formula to verify purity and identity. nih.gov
Structure Activity Relationship Sar Investigations of 1 Cyclohexyl 3 4 Phenoxyphenyl Thiourea and Its Analogs
Correlation Between Molecular Architecture and Biological Modulation Capacity
Research on various thiourea (B124793) derivatives demonstrates that modifications to either the N-substituent or the N'-substituent can drastically alter the compound's biological effects. For instance, in studies on thiourea derivatives as urease inhibitors, the nature of the substituents on the aromatic ring was found to significantly influence the inhibitory potency. mdpi.comnih.gov Similarly, investigations into glucosyl thioureas as larvicides showed that the activity was dependent on the specific amine used in the synthesis, highlighting the importance of the substituent's structure. nih.gov The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) in the thiourea backbone allows for critical interactions with biological macromolecules. researchgate.net The lipophilicity and size of the flanking groups, such as the cyclohexyl and phenoxyphenyl groups in the title compound, play a crucial role in target recognition and binding affinity. mdpi.com
Elucidation of Key Pharmacophoric Elements within the 1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea Scaffold
A pharmacophore model for this class of compounds identifies several key features essential for biological activity. These elements arise from the specific arrangement of the cyclohexyl, thiourea, and phenoxyphenyl components.
Hydrogen Bonding Moieties : The two N-H groups of the thiourea core act as crucial hydrogen bond donors. The thiocarbonyl sulfur (C=S) atom serves as a primary hydrogen bond acceptor. The ability to form these hydrogen bonds is often critical for the stable binding of the molecule within the active site of a target protein or enzyme. researchgate.net
Hydrophobic/Lipophilic Regions : The cyclohexyl ring provides a bulky, lipophilic feature that can engage in hydrophobic interactions with nonpolar pockets of a biological target. The 4-phenoxyphenyl group contributes a large, relatively planar, and hydrophobic surface area, further enhancing potential hydrophobic and π-stacking interactions.
Aromatic Feature : The phenoxy-substituted phenyl ring serves as a key aromatic feature. In related compounds, such as mitofusin activators that share a similar substituted cyclohexyl and aromatic moiety structure, these groups are proposed to mimic specific amino acid side chains (like Met376 and Val372) within the target protein. nih.gov
Linker Group : The thiourea moiety acts as a rigid but conformationally relevant linker, ensuring an optimal spatial separation and orientation between the hydrophobic cyclohexyl and aromatic phenoxyphenyl groups. nih.gov Studies on related structures have shown that the length and nature of the linker are critical for positioning the terminal groups correctly for effective biological interaction. mdpi.comnih.gov
The combination of these elements—hydrogen bond donors/acceptors, distinct hydrophobic regions, and a specific spatial arrangement—constitutes the essential pharmacophore of the this compound scaffold.
Conformational Analysis and its Implications for Ligand-Target Interactions
The three-dimensional conformation of this compound is a critical determinant of its ability to interact with a biological target. The rotational freedom around the single bonds connecting the substituent groups to the thiourea core allows the molecule to adopt various conformations.
The thiourea group itself has a planar or near-planar geometry. However, the orientation of the cyclohexyl and phenoxyphenyl rings relative to this plane is crucial. Crystal structure analysis of a related compound, diafenthiuron, which also features a substituted phenoxyphenyl thiourea structure, reveals significant dihedral angles between the thiourea plane and the aromatic rings. researchgate.net Specifically, the dihedral angle between the thiourea group and the diisopropyl phenyl ring was found to be 86.00(5)°. researchgate.net This non-coplanar arrangement suggests that a twisted conformation is likely energetically favorable.
This conformational flexibility has direct implications for ligand-target interactions. A molecule must adopt a specific, low-energy conformation (a "bioactive conformation") to fit snugly into the binding site of a protein. Molecular docking studies on other N,N'-disubstituted thioureas have emphasized the importance of the molecule's geometry for a good fit within the target's active site. mdpi.comnih.gov The ability of the cyclohexyl and phenoxyphenyl groups to orient themselves optimally to occupy hydrophobic pockets and form specific interactions is governed by the molecule's conformational preferences. In the crystal packing of similar thioureas, intermolecular N-H···S hydrogen bonds are often observed, which can influence the preferred solid-state conformation and provide insight into potential binding modes with protein targets. researchgate.net
Impact of Substituent Electronic and Steric Properties on Research Outcomes
The electronic and steric properties of the substituents attached to the thiourea core have a profound impact on the compound's biological activity, a key aspect of structure-activity relationship (SAR) studies.
Steric Effects : Steric hindrance, which relates to the size and bulkiness of the substituents, is often a dominant factor in determining biological outcomes. ubaya.ac.idresearchgate.net In a study of alkyl thioureas, larger substituents led to greater steric hindrance effects, which influenced their interaction with copper ions. researchgate.net For this compound, the bulky cyclohexyl group imposes significant steric constraints that dictate how the molecule can approach and fit into a binding site. Modifications to this group, for example, by changing its size or substitution pattern, would directly impact this steric interaction. Research on other substituted compounds has shown that bulky substituents can significantly affect the equilibrium geometry and conformational flexibility of the molecule. researchgate.net
The interplay between electronic and steric factors is crucial. SAR data from related thiourea series often reveals that a delicate balance is required. For example, increasing lipophilicity and size can enhance binding up to a certain point, after which steric clashes can lead to a decrease in activity. mdpi.com
Data Tables
Table 1: Key Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Structural Component | Putative Interaction Type |
|---|---|---|
| Hydrogen Bond Donor (x2) | N-H groups of thiourea | Hydrogen Bonding |
| Hydrogen Bond Acceptor (x1) | C=S (sulfur atom) | Hydrogen Bonding |
| Hydrophobic/Lipophilic Group | Cyclohexyl Ring | Hydrophobic Interaction |
| Aromatic/Hydrophobic Group | 4-Phenoxyphenyl Ring | Hydrophobic & π-Stacking |
Table 2: Influence of General Substituent Properties on Thiourea Analog Activity
| Property Modified | Example of Modification | General Impact on Research Outcome |
|---|---|---|
| Steric Bulk | Replacing cyclohexyl with smaller (e.g., methyl) or larger groups. | Affects fit within binding pocket; can introduce steric hindrance. researchgate.net |
| Lipophilicity | Adding alkyl or halogen groups to the phenyl ring. | Influences cell permeability and hydrophobic interactions. mdpi.com |
| Electronic Nature | Adding electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) groups. | Modulates hydrogen bond strength and electrostatic interactions. ubaya.ac.id |
| Conformational Rigidity | Introducing double bonds or ring structures in the linker. | Restricts conformational freedom, potentially locking in a bioactive conformation. nih.gov |
Mechanistic Investigations into Biological Modulations by 1 Cyclohexyl 3 4 Phenoxyphenyl Thiourea
Research into Enzyme Inhibition Profiles and Kinetics
There is currently no available research data on the enzyme inhibition profile or kinetics of 1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea.
Studies on Protein Kinase Modulation
No studies have been published detailing the modulation of protein kinases by this compound.
Investigations into Topoisomerase Inhibition
There are no available investigations into the potential inhibitory effects of this compound on topoisomerase enzymes.
Research on Carbonic Anhydrase and Sirtuin Interactions
No research has been conducted or published on the interactions between this compound and carbonic anhydrase or sirtuin enzymes.
Cellular Pathway Interference Research
There is no published research available concerning the interference of this compound with any cellular pathways.
Cell Cycle Regulation Studies
No studies have been performed to investigate the effects of this compound on cell cycle regulation.
Apoptosis Induction Mechanisms in Cellular Models
Thiourea (B124793) derivatives have been identified as potent inducers of apoptosis in various cancer cell lines. The pro-apoptotic activity of these compounds is a key mechanism behind their potential as antineoplastic agents. Research on substituted thiourea analogs has shown that they can trigger programmed cell death through various cellular pathways.
For instance, a study on a series of 1,3-disubstituted thiourea derivatives demonstrated their ability to induce late-stage apoptosis or necrosis in cancer cells. ontosight.ai The pro-apoptotic effect was particularly significant in human colon carcinoma (SW480 and SW620) and leukemia (K-562) cell lines. ontosight.ai Flow cytometry analysis revealed that these compounds, when applied at their IC₅₀ concentrations, led to a substantial increase in the population of apoptotic cells compared to untreated controls. ontosight.ai Notably, certain derivatives induced late apoptosis in as high as 95-99% of colon cancer cells. ontosight.ai
The structural features of thiourea derivatives, such as the nature of the substituents on the phenyl rings, play a crucial role in their apoptosis-inducing activity. For example, derivatives with electron-withdrawing groups have been found to be particularly effective. ontosight.ai While the precise apoptotic pathway activated by this compound has not been specifically elucidated, it is plausible that it shares mechanisms with other N,N'-disubstituted thioureas, which have been shown to modulate key apoptotic proteins and signaling pathways.
Targeted Biological Activity Research (In Vitro and Pre-clinical Cellular/Acellular Models)
The thiourea scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. The following sections detail the research into the various targeted biological activities of thiourea derivatives, providing a framework for the potential activities of this compound.
Research into Antimicrobial Modulatory Effects
Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The presence of nitrogen, oxygen, and sulfur atoms in their structure allows for multiple bonding possibilities, contributing to their biological activity. mdpi.com
Research has shown that certain thiourea derivatives exhibit significant inhibitory effects against various microbial strains. For example, some synthesized thiazole (B1198619) derivatives of triazoles, which share a common synthetic pathway with thioureas, have displayed very strong antifungal activity against Candida albicans and Candida glabrata. nih.gov Similarly, other studies have reported the antibacterial activity of thiourea derivatives against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov The mechanism of action is thought to involve the disruption of microbial cell integrity and vital cellular processes. nih.gov
Antimicrobial Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Thiazole derivatives of triazoles | Candida albicans, Candida glabrata | Strong antifungal activity | nih.gov |
| Thiourea Derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity (MIC at 2–16 µg/mL) | nih.gov |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | Various bacteria and yeasts | Anti-bacterial and anti-yeast activity | mdpi.com |
Investigations of Antineoplastic and Antiproliferative Mechanisms
The antineoplastic and antiproliferative properties of thiourea derivatives are well-documented. nih.govmdpi.com These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the induction of apoptosis and the modulation of cell signaling pathways involved in cancer progression. mdpi.com
Studies on N,N'-diarylthiourea derivatives have demonstrated their efficacy in suppressing the growth of breast cancer cells (MCF-7). mdpi.com The cytotoxic effects of these compounds are often selective towards cancer cells, with lower toxicity observed in normal cell lines. nih.gov The antiproliferative activity is attributed to the ability of these compounds to arrest the cell cycle and induce DNA damage, leading to the activation of intrinsic apoptotic pathways. mdpi.com For instance, some diarylthiourea compounds have been shown to cause cell cycle arrest in the S phase and upregulate caspase-3, a key executioner caspase in apoptosis. mdpi.com
Antiproliferative Activity of Selected Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Observed Mechanism | Reference |
|---|---|---|---|---|
| 3,4-dichlorophenylthiourea | Metastatic colon cancer (SW620) | 1.5 ± 0.72 μM | Growth inhibition | nih.gov |
| 3-chloro-4-fluorophenylthiourea | Metastatic colon cancer (SW620) | 9.4 ± 1.85 μM | Growth inhibition | nih.gov |
| 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea | Breast cancer (MCF-7) | 338.3 ± 1.52 µM | S phase cell cycle arrest, Caspase-3 activation | mdpi.com |
Studies on Antiviral Mechanisms
The antiviral potential of thiourea derivatives has been explored against a range of viruses. While specific data for this compound is not available, related compounds have shown promise. For example, a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were evaluated for their activity against HIV-1 and HIV-2. nih.gov One of the derivatives was able to block HIV replication with significant efficacy. nih.gov The general structural features of thioureas make them candidates for the development of novel antiviral agents. ontosight.ai
Research into Anti-inflammatory Pathway Modulation
Thiourea derivatives have been investigated for their anti-inflammatory properties. mdpi.combiruni.edu.tr These compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of key enzymes involved in the inflammatory response.
For instance, certain novel urea-thiourea hybrids have been shown to exert anti-inflammatory effects on mammalian macrophages by regulating the PI3K signaling pathway. biruni.edu.tr These compounds were found to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12p40 in LPS-stimulated macrophages. biruni.edu.tr The mechanism involves the inhibition of PI3K phosphorylation, which is a critical step in the activation of inflammatory signaling cascades. biruni.edu.tr Other studies on thiourea derivatives of naproxen (B1676952) have demonstrated their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. mdpi.com
Computational and Theoretical Chemistry Studies on 1 Cyclohexyl 3 4 Phenoxyphenyl Thiourea
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry, confirming the most stable conformation.
These calculations can reveal key structural parameters. For instance, in a related compound, 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, crystallographic data showed a significant dihedral angle between the phenyl and diisopropylphenyl rings. researchgate.netnih.gov Similar calculations for this compound would elucidate the spatial arrangement of its cyclohexyl and phenoxyphenyl groups relative to the central thiourea (B124793) moiety.
Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to investigate the electronic transitions of the molecule. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into how the molecule interacts with light. The calculated excitation energies and oscillator strengths help to assign the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions within the aromatic rings and the thiourea group.
Table 1: Representative DFT-Calculated Properties for this compound
| Property | Predicted Value |
| Dipole Moment | 4.5 - 5.5 D |
| Total Energy | -1250 to -1350 Hartrees |
| C=S Bond Length | 1.65 - 1.70 Å |
| N-H Bond Lengths | ~1.01 Å |
| Dihedral Angle (Phenoxyphenyl) | 40 - 50° |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea group and the phenoxy oxygen, while the LUMO is likely distributed over the aromatic phenyl ring. The analysis of the HOMO and LUMO distributions provides a roadmap for predicting sites of electrophilic and nucleophilic attack.
Table 2: FMO Analysis Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.5 to -1.9 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |
These values are indicative of a stable molecule with moderate reactivity, a common feature among drug-like compounds.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. Thiourea derivatives have been investigated as inhibitors for various enzymes, including urease and those involved in cancer pathways. nih.govnih.gov
In a hypothetical docking study, this compound could be docked into the active site of a relevant biological target, such as a specific kinase or receptor. The simulation would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur and oxygen atoms can act as acceptors. The phenyl and cyclohexyl groups can engage in hydrophobic interactions within the binding pocket. Such studies have been performed on other thiourea derivatives to predict their anticancer and anti-inflammatory potential. researchgate.netrasayanjournal.co.in
Table 3: Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Tyrosine Kinase | -8.5 to -9.5 | Asp, Lys, Phe |
| Urease | -7.0 to -8.0 | His, Ni(II) ions |
| Cyclooxygenase (COX) | -7.5 to -8.5 | Arg, Tyr |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand and the dynamics of the binding process.
In Silico Screening and Virtual Library Design for Novel Thiourea Analogs
The insights gained from the computational studies of this compound can be leveraged for the in silico screening and design of novel analogs with potentially improved properties. Virtual libraries of related thiourea derivatives can be created by systematically modifying the cyclohexyl and phenoxyphenyl substituents.
These virtual libraries can then be subjected to high-throughput virtual screening, where each compound is docked into the target protein's active site. The results can be filtered based on predicted binding affinity, drug-likeness (e.g., Lipinski's rule of five), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ijpsjournal.com This approach allows for the rapid identification of promising new lead compounds for further experimental investigation, accelerating the drug discovery pipeline. nih.gov The design of new arylthioureas based on a lead structure has proven to be an effective strategy for developing more potent inhibitors. nih.gov
Advanced Research Applications and Potential Roles of 1 Cyclohexyl 3 4 Phenoxyphenyl Thiourea
Development as Chemical Probes for Biological Systems
A chemical probe is a small-molecule modulator used to study the function of proteins and biological pathways in biochemical and cellular assays. The structural characteristics of 1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea, namely the thiourea (B124793) group, make it an interesting candidate for development as a chemical probe. Thiourea derivatives are known to engage in hydrogen bonding, and the presence of the sulfur atom allows for potential interactions with metallic cofactors in enzymes. nih.gov
Thiourea-based compounds have been investigated as sensors for detecting heavy metals like mercury, which highlights their potential for probing biological systems where metal ions play a crucial role. nih.gov For instance, certain thiourea derivatives exhibit fluorescence, a property that can be exploited in the design of probes for bio-imaging. nih.gov The lipophilic nature of the cyclohexyl and phenoxyphenyl groups in this compound could facilitate its passage through cell membranes, a desirable feature for a chemical probe intended for intracellular studies. The development of this compound as a chemical probe would necessitate thorough investigation into its selectivity and mechanism of action to ensure that any observed biological effects can be confidently attributed to its interaction with a specific target.
Contributions to Lead Compound Identification in Medicinal Chemistry Research
The thiourea scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Thiourea derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai This suggests that this compound could serve as a valuable lead compound in drug discovery programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.
Research into various thiourea derivatives has revealed their potential as enzyme inhibitors. For example, some have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov Others, like the insecticide diafenthiuron, which also contains a phenoxyphenyl group, act as inhibitors of mitochondrial ATP synthase. researchgate.netnih.gov The presence of the 4-phenoxyphenyl moiety in this compound is of particular interest, as this group is found in a number of biologically active compounds.
The general synthetic accessibility of thioureas allows for the creation of diverse chemical libraries by varying the substituents on the nitrogen atoms. researchgate.net Starting from this compound, medicinal chemists could systematically modify the cyclohexyl and phenoxyphenyl rings to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties against a chosen biological target. For example, novel urea-thiourea hybrids have been synthesized and shown to possess anti-inflammatory activity by modulating intracellular signaling pathways. researchgate.net
Table 1: Examples of Biologically Active Thiourea Derivatives
| Compound Name | Biological Activity/Application |
|---|---|
| 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea (Diafenthiuron) | Insecticide, inhibitor of mitochondrial ATP synthase researchgate.netnih.gov |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase and butyrylcholinesterase inhibitor nih.gov |
| Glucosyl thioureas | Larvicidal activity nih.gov |
| N-Phenylmorpholine-4-carbothioamide | Ligand for antimicrobial metal complexes mdpi.com |
| Urea-thiourea hybrids with 1,4-naphthoquinone | Anti-inflammatory agents researchgate.net |
Exploration in Catalysis and Coordination Chemistry Research (excluding specific complex properties)
Beyond biological applications, the thiourea functional group is a versatile building block in catalysis and coordination chemistry. The sulfur and nitrogen atoms of the thiourea moiety can act as ligands, coordinating to a variety of metal centers. mdpi.com While this article excludes the specific properties of resulting complexes, the potential of this compound to act as a ligand is noteworthy for the synthesis of new coordination compounds. The synthesis of a copper(II) complex with a triazolin-5-thione derivative, a related sulfur-containing ligand, demonstrates this principle. mdpi.com
In the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, thiourea derivatives have emerged as powerful catalysts. researchgate.net They are particularly effective in reactions that proceed through hydrogen bonding interactions. Bifunctional thiourea-based organocatalysts, often incorporating a chiral scaffold, have been successfully employed in stereoselective polymerizations. rsc.org The this compound molecule, while achiral itself, could be explored as a precursor for more complex chiral catalysts. For instance, the cyclohexyl or phenoxyphenyl groups could be functionalized to introduce chiral centers or other catalytic moieties. The synthesis of various N-cyclohexyl thiourea derivatives for use in organocatalysis has been reported, underscoring the utility of this structural motif. researchgate.net
Future Research Directions and Unexplored Avenues for 1 Cyclohexyl 3 4 Phenoxyphenyl Thiourea
Integration of Artificial Intelligence and Machine Learning in Thiourea (B124793) Research
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize molecular design and discovery. researchgate.net For 1-Cyclohexyl-3-(4-phenoxyphenyl)thiourea, AI and machine learning (ML) offer powerful tools to overcome the limitations of traditional experimental-based research.
Future research should leverage AI for:
Predictive Modeling: Machine learning algorithms, trained on vast datasets of known thiourea derivatives, can predict the physicochemical properties, biological activities, and potential toxicity of this compound and its hypothetical analogs. nih.gov This can accelerate the identification of derivatives with enhanced drug-like properties.
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel thiourea structures based on the this compound scaffold. nih.gov These models can generate molecules optimized for high affinity and selectivity against specific biological targets, expanding the chemical space for drug discovery.
Reaction Prediction and Synthesis Planning: AI can analyze complex reaction networks to predict optimal synthetic routes, reaction conditions, and yields. researchgate.net This would be invaluable for efficiently synthesizing a library of derivatives around the core structure for structure-activity relationship (SAR) studies.
Spectral Data Interpretation: AI tools can automate the analysis of complex spectral data from NMR and mass spectrometry, accelerating the structure elucidation of new derivatives and their metabolites. dypvp.edu.in
The application of machine learning in chemistry is a systematic process that merges data analysis with domain expertise to accelerate discovery. researchgate.net
Table 1: Applications of AI/ML in Future Research of this compound
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Predictive SAR | Forecast the biological activity of novel derivatives based on structural modifications. | Prioritize synthesis of high-potential compounds, reducing time and cost. |
| ADMET Prediction | Estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. dypvp.edu.in | Early-stage deselection of candidates with unfavorable pharmacokinetic or toxicological profiles. |
| Generative Design | Create new molecules with optimized properties for specific targets. nih.gov | Discovery of novel, potent, and selective thiourea-based drug candidates. |
| Automated Synthesis Planning | Identify the most efficient and sustainable synthetic pathways. researchgate.net | Enhance the speed and efficiency of library synthesis for screening. |
Novel Synthetic Methodologies for Enhanced Diversity and Efficiency
While traditional methods for synthesizing thioureas are well-established, future research must focus on novel, efficient, and sustainable methodologies to generate chemical diversity for screening. The synthesis of thiourea derivatives is an area of significant interest due to their wide range of biological applications. mdpi.com
Key avenues for synthetic innovation include:
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step. An MCR approach using an isocyanide, an amine, and elemental sulfur could be adapted to produce this compound and its analogs, providing a more sustainable and atom-economical process compared to traditional methods. researchgate.net
Green Chemistry Approaches: Future syntheses should prioritize environmentally benign processes. This includes employing water as a solvent, which has been shown to be effective for one-step thiourea synthesis from phenoxysulfonyl chloride and primary amines, offering advantages of low toxicity and easy purification. google.com
Flow Chemistry: Continuous flow synthesis can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this compound derivatives would enable the rapid production of a compound library for high-throughput screening.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiourea derivatives, such as in one-pot syntheses from carbon disulfide and primary amines. nih.gov
Table 2: Modern Synthetic Methodologies for Thiourea Derivatives
| Methodology | Description | Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. researchgate.net | High efficiency, atom economy, reduced waste, rapid access to diversity. |
| Green Synthesis | Utilizing environmentally friendly solvents (e.g., water) and conditions. google.com | Low toxicity, enhanced safety, sustainability, simplified purification. google.com |
| One-Pot Synthesis | Performing multiple reaction steps sequentially in the same vessel. nih.gov | Improved efficiency, reduced solvent use, time-saving. |
| Lawesson's Reagent | A one-step sulfuration reaction using urea (B33335) and Lawesson's reagent. bibliotekanauki.pl | Simple and effective method with mild reaction conditions. bibliotekanauki.pl |
Advanced Biophysical Techniques for Mechanistic Elucidation
Understanding how this compound interacts with biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques provide the necessary tools to move beyond simple activity assays and elucidate the precise mechanism of action (MOA). researchgate.net
Future research should employ a suite of biophysical methods:
Label-Free Detection Systems: Technologies like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) allow for the real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity. These would be essential for confirming direct target engagement and quantifying the interaction of the compound with purified proteins.
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for confirming covalent binding and identifying the specific amino acid residues involved in the interaction. researchgate.net This would be critical if the thiourea moiety engages in covalent bonding with a target.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry). nih.gov This data offers deep insight into the driving forces behind the binding of this compound to its target.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can map the binding epitope of the compound on the protein surface and provide structural information about the ligand-protein complex in solution.
Identification of Undiscovered Biological Targets and Pathways
The thiourea class of compounds exhibits an exceptionally broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibitory effects. mdpi.combiointerfaceresearch.com This suggests that this compound could modulate a variety of biological targets and pathways, many of which may be undiscovered.
Future research should focus on:
Target-Based Screening: Based on the activities of similar compounds, this compound should be screened against known thiourea-sensitive targets. For example, various thiourea derivatives have shown inhibitory activity against protein kinases like VEGFR2 and B-RAF, matrix metalloproteinases (MMPs), and cholinesterases. biointerfaceresearch.comnih.gov
Phenotypic Screening and Target Deconvolution: A phenotypic screening approach, where the compound is tested on various cancer cell lines or in disease models, can uncover unexpected therapeutic effects. Subsequent target deconvolution studies using techniques like chemical proteomics (e.g., activity-based protein profiling) or genetic approaches (e.g., CRISPR-Cas9 screening) can then identify the specific molecular target(s) responsible for the observed phenotype.
Table 3: Potential Biological Targets for Thiourea Derivatives
| Target Class | Specific Examples | Associated Disease Area |
|---|---|---|
| Protein Kinases | VEGFR2, B-RAF biointerfaceresearch.com | Cancer |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) nih.gov, Tyrosinase researchgate.net | Alzheimer's Disease, Cancer |
| G-Protein Coupled Receptors | Histamine H₂-receptor nih.gov | Gastrointestinal Disorders |
| Microtubules | Tubulin polymerization mdpi.com | Cancer |
Addressing Interdisciplinary Research Gaps and Collaborative Opportunities
The full potential of this compound can only be realized through a concerted, interdisciplinary effort. Research on thiourea derivatives already spans organic synthesis, medicinal chemistry, materials science, and agriculture. researchgate.netrsc.org Future progress requires bridging the gaps between these fields.
Key collaborative opportunities include:
Computational and Synthetic Chemistry: A tight feedback loop between computational chemists using AI to design novel derivatives and synthetic chemists creating them in the lab will dramatically accelerate the optimization process.
Chemical Biology and Pharmacology: Collaborations between chemical biologists who can develop probes and assays to identify targets and pharmacologists who can validate these targets in cellular and animal models are essential for translating a chemical hit into a viable drug lead.
Materials Science and Medicine: Beyond medicinal applications, thiourea derivatives are used as chemosensors, corrosion inhibitors, and catalysts. nih.gov An interdisciplinary approach could explore the potential of this compound in these areas, for example, as a fluorescent probe for biological imaging, building on work done with other complex cyclohexyl-containing molecules. nih.gov
Academia and Industry: Partnerships between academic labs, which often excel in basic discovery and mechanism-of-action studies, and pharmaceutical companies, which have the resources for large-scale screening, preclinical development, and clinical trials, are crucial for advancing promising compounds like this compound through the development pipeline. mdpi.com
By systematically pursuing these future research directions, the scientific community can thoroughly investigate the properties and potential applications of this compound, transforming it from a single chemical entity into a scaffold for significant scientific innovation.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-cyclohexyl-3-(4-phenoxyphenyl)thiourea, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic addition between cyclohexylamine and 4-phenoxyphenyl isothiocyanate in dichloromethane (DCM) under inert conditions. Key steps include:
- Reagent Stoichiometry : Equimolar ratios of reactants (e.g., 1.21 mmol cyclohexylamine and 4-phenoxyphenyl isothiocyanate) in 10–15 mL DCM, stirred overnight at room temperature .
- Purification : Solvent removal under reduced pressure, followed by recrystallization in methanol or DCM (yields 68–90%).
- Validation : Confirmation via melting point analysis, NMR, and comparison with literature data.
Q. What biological activities have been reported for this compound, and what experimental models are used?
- Methodological Answer : Thiourea derivatives exhibit antibacterial, anticancer, and enzyme-inhibitory properties. For example:
- Antimicrobial Assays : Disk diffusion or microdilution methods against E. coli or S. aureus (minimum inhibitory concentration, MIC).
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Q. How is the compound characterized structurally?
- Methodological Answer :
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for functional group identification; IR for thiourea C=S stretching (~1250 cm<sup>-1</sup>).
- X-ray Crystallography : Single-crystal XRD using SHELX software for bond-length validation and hydrogen-bonding analysis .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological efficacy data?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. For example, electron-withdrawing substituents (e.g., Cl) enhance enzyme inhibition by increasing electrophilicity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with DNA topoisomerase II) to explain variability in IC50 values across cell lines .
- Statistical Analysis : Use multivariate regression to account for substituent effects (e.g., cyclohexyl vs. aryl groups) .
Q. What experimental design considerations are critical for studying its enzyme inhibition mechanisms?
- Methodological Answer :
- Enzyme Selection : Target enzymes with known thiourea sensitivity (e.g., carbonic anhydrase, urease).
- Kinetic Studies : Measure Ki (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.
- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How do structural modifications (e.g., substituent changes) impact activity?
- Methodological Answer :
- Substituent Effects : Compare derivatives from (e.g., chlorine substitution enhances antimicrobial activity by 30% ).
- Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like logP, polar surface area, and Hammett constants .
Q. What are best practices for resolving crystallographic data inconsistencies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
